molecular formula C10H8ClN3O B1397739 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine CAS No. 1225278-67-0

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine

Cat. No.: B1397739
CAS No.: 1225278-67-0
M. Wt: 221.64 g/mol
InChI Key: GSVHOFHRMKFDSQ-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C_5H_4ClNO. It is a derivative of pyridine, featuring a chloro group at the 2-position of one pyridine ring and an amino group at the 2-position of another pyridine ring, connected through an oxygen atom. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized through a direct reaction between 2-chloropyridin-4-ol and 2-aminopyridine in the presence of a suitable coupling reagent, such as a carbodiimide, under reflux conditions.

  • Microwave-Assisted Synthesis: Microwave radiation can be used to enhance the reaction efficiency and yield. This method involves the use of a solvent and an acid-binding agent to improve regioselectivity.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 5-(2-chloropyridin-4-yloxy)pyridin-3-amine.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H_2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-(2-chloropyridin-4-yloxy)pyridin-3-amine

  • Reduction: this compound (reduced form)

  • Substitution: Various alkyl or aryl-substituted derivatives

Scientific Research Applications

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloropyridin-4-ol: A precursor in the synthesis of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine.

  • 2-Aminopyridine: Another precursor used in the synthesis.

  • 5-Chloropyridin-3-amine: A structural isomer with the chlorine and amino groups in different positions.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to its isomers and precursors.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-5-7(3-4-13-9)15-8-1-2-10(12)14-6-8/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVHOFHRMKFDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC2=CC(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloro-4-(6-nitropyridin-3-yloxy)pyridine (0.540 g, 2.146 mmol) was dissolved in THF (54 ml) and MeOH (54 ml). Ammonium chloride (1.148 g, 21.46 mmol) was then added, followed by zinc dust (1.403 g, 21.46 mmol). The reaction was stirred at RT for 45 minutes, filtered over Celite® and concentrated under reduced pressure to yield 5-(2-chloropyridin-4-yloxy)pyridin-2-amine as a brown solid (0.49 g, 99%). It was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6): δ 8.46 (d, 1H), 7.81 (d, 1H), 7.30 (dd, 1H), 6.90 (m, 2H), 6.50 (d, 1H), 6.08 (s, 2H); MS (ESI) m/z: 222.0 (M+H+).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
1.148 g
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.403 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-((6-nitropyridin-3-yl)oxy)pyridine (20.0 g, 79 mmol) in MeOH (40 mL) was hydrogenated in presence of Raney Nickel (2.00 g, 34.1 mmol) at 40 psi for 3 h. The catalyst was removed via filtration, rinsed with MeOH and the filtrate concentrated to dryness to afford 5-((2-chloropyridin-4-yl)oxy)pyridin-2-amine (18.52 g, 105%) as a brown solid. MS (ESI) m/z: 222.0 (M+H+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of Example A1 (2.55 g, 10.13 mmol) and NH4Cl (5.42 g, 101 mmol) in THF (250 mL) and MeOH (250 mL) was treated with zinc dust (6.63 g, 101 mmol), stirred at RT for 3 h, the solids removed via filtration and the filtrate concentrated to dryness and purified by silica gel chromatography to provide 5-((2-chloropyridin-4-yl)oxy)pyridin-2-amine (1.41 g, 63% yield).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
6.63 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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